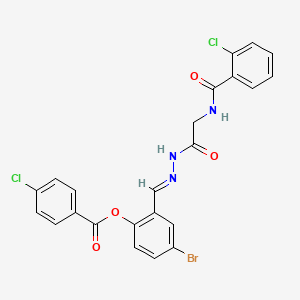
Cerium(IV) ammonium sulfate dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium cerium(IV) sulfate dihydrate is an inorganic compound with the formula (NH₄)₄Ce(SO₄)₄·2H₂O. It is an orange-colored solid and a strong oxidizing agent with a reduction potential of about +1.44V . This compound is widely used in analytical chemistry and organic synthesis due to its powerful oxidizing properties.
Vorbereitungsmethoden
Ammonium cerium(IV) sulfate dihydrate can be synthesized through the reaction of cerium(IV) sulfate with ammonium sulfate in an aqueous solution. The reaction typically involves dissolving cerium(IV) sulfate in water, followed by the addition of ammonium sulfate. The solution is then allowed to crystallize, forming the dihydrate . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Ammonium cerium(IV) sulfate dihydrate undergoes various types of chemical reactions, primarily oxidation reactions. It is commonly used as an oxidizing agent in organic synthesis. For example, it can oxidize alcohols to aldehydes or ketones. The typical reagents and conditions for these reactions include the use of ammonium cerium(IV) sulfate dihydrate in an acidic medium, often with sulfuric acid . The major products formed from these reactions depend on the specific substrates used but generally include oxidized organic compounds.
Wissenschaftliche Forschungsanwendungen
Ammonium cerium(IV) sulfate dihydrate has numerous applications in scientific research:
Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.
Medicine: It is used in the preparation of cerium(IV) oxidimetric solutions, which are utilized in various analytical procedures.
Industry: It is used to wet etch cobalt catalysts and in the synthesis of carbon nanotubes.
Wirkmechanismus
The mechanism of action of ammonium cerium(IV) sulfate dihydrate involves its strong oxidizing properties. It acts by accepting electrons from other substances, thereby oxidizing them. The cerium(IV) ion (Ce⁴⁺) is reduced to cerium(III) ion (Ce³⁺) during this process. This redox reaction is the basis for its use in various chemical and analytical applications .
Vergleich Mit ähnlichen Verbindungen
Ammonium cerium(IV) sulfate dihydrate is often compared with other cerium compounds, such as cerium(IV) sulfate and ceric ammonium nitrate. While all these compounds are strong oxidizing agents, ammonium cerium(IV) sulfate dihydrate is unique due to its specific crystalline structure and hydration state, which can influence its reactivity and solubility . Similar compounds include:
- Cerium(IV) sulfate
- Ceric ammonium nitrate
Eigenschaften
Molekularformel |
CeH20N4O18S4 |
|---|---|
Molekulargewicht |
632.6 g/mol |
IUPAC-Name |
azane;cerium(4+);hydrogen sulfate;dihydrate |
InChI |
InChI=1S/Ce.4H3N.4H2O4S.2H2O/c;;;;;4*1-5(2,3)4;;/h;4*1H3;4*(H2,1,2,3,4);2*1H2/q+4;;;;;;;;;;/p-4 |
InChI-Schlüssel |
VCNAMBGKEDPVGQ-UHFFFAOYSA-J |
Kanonische SMILES |
N.N.N.N.O.O.OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Ce+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12040310.png)
![(2R)-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B12040323.png)
![3-(2-Fluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine](/img/structure/B12040325.png)
![4-hydroxy-6-oxo-N-(3-phenylpropyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040331.png)
![2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12040336.png)
![(5Z)-3-Cyclopentyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12040341.png)
![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12040344.png)
![(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12040348.png)
![N-[4-(dimethylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12040360.png)

![[3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridin-2-yl](3-bromophenyl)methanone](/img/structure/B12040388.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040396.png)
